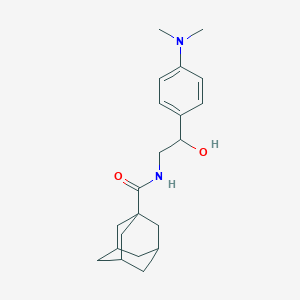

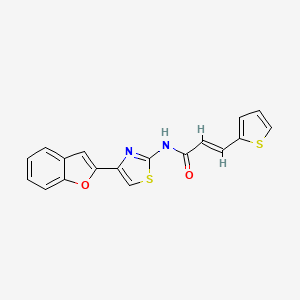

(E)-6-chloro-3-(1-hydrazonoethyl)-4-phenylquinolin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a type of hydrazone, which are organic compounds characterized by the presence of a C=N-N group . They are often synthesized from the reaction of a carbonyl compound (usually a ketone or an aldehyde) with a hydrazine .

Synthesis Analysis

Hydrazones can be synthesized from the reaction of a carbonyl compound with a hydrazine . For example, the reaction of 3-acetyl indole with hydrazide compounds such as phenylhydrazine, hydrazine hydrate, and thio-semicarbazide, yields 3-(1-(2-phenylhydrazono) ethyl)-1H-indole 2, 3-(1-hydrazonoethyl)-1H-indole 6, and thiosemicarbazone 10, respectively .Molecular Structure Analysis

The structure of synthesized hydrazones can be elucidated by elemental analysis and spectroscopic techniques like Infrared spectroscopy, Ultraviolet–visible spectroscopy, High-performance liquid chromatography, Proton nuclear resonance and spectrum .Chemical Reactions Analysis

Hydrazones show reactivity toward electrophiles and nucleophiles due to the carbon and nitrogen. They are widely used in organic synthesis .科学的研究の応用

Antimicrobial Applications

Compounds related to (E)-6-chloro-3-(1-hydrazonoethyl)-4-phenylquinolin-2(1H)-one have been synthesized and evaluated for their antimicrobial activities. For instance, a series of 2-chloro-6-methylquinoline hydrazones were synthesized and tested for antimicrobial activity, demonstrating effectiveness against various bacterial strains (Bawa, Kumar, Drabu, & Kumar, 2009). Similarly, novel substituted dibenzonaphthyridines derived from 4-chloro-2-methylquinolines have been synthesized and could potentially offer antibacterial properties (Manoj & Prasad, 2009).

Tautomeric Studies

The tautomerism of related compounds has been a subject of study, revealing insights into their chemical properties. For example, the tautomerism of guanidines studied through (15)N NMR showed that 2-hydrazono-3-phenylquinazolin-4(3H)-ones exist predominantly as imino tautomers in solution, indicating their stability and possible implications for drug design (Ghiviriga, El-Gendy, Steel, & Katritzky, 2009).

Anticancer Potential

Significant research has focused on the anticancer potential of quinoline derivatives. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine was identified as a potent apoptosis inducer and an efficacious anticancer agent, demonstrating high blood-brain barrier penetration and efficacy in breast cancer models (Sirisoma et al., 2009). This highlights the broader therapeutic potential of quinoline derivatives beyond their antimicrobial applications.

特性

IUPAC Name |

6-chloro-3-ethanehydrazonoyl-4-phenyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O/c1-10(21-19)15-16(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)20-17(15)22/h2-9H,19H2,1H3,(H,20,22)/b21-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDHDNBOFXEBDX-UFFVCSGVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NN)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\N)/C1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-6-chloro-3-(1-hydrazonoethyl)-4-phenylquinolin-2(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(N,N-dimethylsulfamoyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2567283.png)

![6-cinnamyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2567284.png)

![8-[(2E)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazin-1-yl]-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2567286.png)

![1-[4-(4-Methylpyrrolidin-3-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2567290.png)

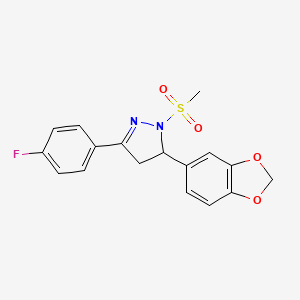

![methyl 3-(N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2567298.png)

![Tert-butyl 4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2567303.png)

![3-[[(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2567305.png)